![molecular formula C13H10N2O3S B560448 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1422057-40-6](/img/structure/B560448.png)

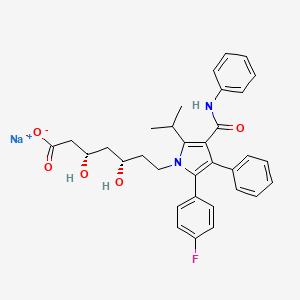

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

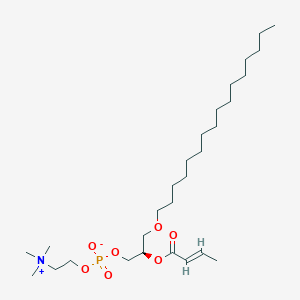

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C13H10N2O3S . It has a molecular weight of 274.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N2O3S/c1-8-7-19-12-10 (8)11 (16)15 (18)13 (17)14 (12)9-5-3-2-4-6-9/h2-7,18H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique

Antimicrobial Activity : A study synthesized derivatives of 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, which exhibited moderate antimicrobial activity against bacteria such as S. aureus, E. coli, and B. subtilis. One derivative showed higher activity against P. aeruginosa than the reference drug streptomycin (Vlasov et al., 2022).

Synthesis of Nucleosides : Research demonstrated the synthesis of nucleosides using thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, showing the compound's potential in creating novel nucleoside analogs (El‐Barbary et al., 1995).

Anti-HIV Activity : A derivative, 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, was synthesized and found to have both anti-HIV reverse transcriptase and integrase activity (Tang et al., 2015).

Spectral and Computational Analysis : A study reported the synthesis and analysis of novel derivatives of pyrido[2,3-d]pyrimidine, a related compound, providing insights into their electronic structures and potential reactivity (Ashraf et al., 2019).

Antimicrobial and Antifungal Activities : Mono- and disubstituted derivatives were synthesized and showed good antimicrobial activity against various microbes including Staphylococcus aureus and Candida tenuis (Voskienė et al., 2011).

Urease Inhibition : Compounds derived from pyrido[1,2-a]pyrimidine, a structurally similar compound, were synthesized and screened for urease inhibition, showing varying degrees of activity (Rauf et al., 2010).

Aminopeptidase Inhibition : Schiff base complexes derived from pyrimidine-2,4(1H,3H)-dione exhibited inhibitory effects on various aminopeptidases, suggesting potential biological applications (Hueso-Ureña et al., 2003).

Synthesis of Functionalized Derivatives : Various synthetic routes have been explored for creating functionalized derivatives of pyrimidine-2,4(1H,3H)-dione, which are of interest due to their potential biological activities (Osyanin et al., 2014).

Propriétés

IUPAC Name |

3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c1-8-7-19-12-10(8)11(16)15(18)13(17)14(12)9-5-3-2-4-6-9/h2-7,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYZQKJXAKNEPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)

![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)

![2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B560376.png)

![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)

![2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B560387.png)

![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)